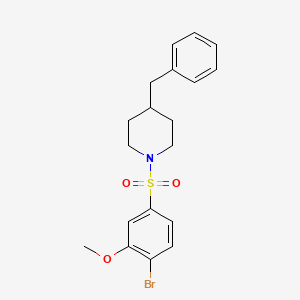

4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine

Description

Properties

IUPAC Name |

4-benzyl-1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3S/c1-24-19-14-17(7-8-18(19)20)25(22,23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMJFLNHQJIKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route involves the use of N-bromosuccinimide (NBS) for bromination reactions . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine has been investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with various biological targets, including enzymes and receptors involved in disease pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against cancer cell lines. For instance:

- In Vitro Studies : The compound demonstrated the ability to inhibit cell proliferation in breast and lung cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antibacterial agent, which could be beneficial in treating infections caused by resistant strains .

Neurological Applications

Research indicates that compounds similar to this compound may interact with neuroreceptors, making them candidates for treating neurological disorders. Studies exploring its effects on pain modulation and neuroinflammation are ongoing .

Case Studies and Research Findings

Several notable studies have documented the biological activity of this compound:

- Anticancer Studies : A study published in the European Journal of Medicinal Chemistry examined the structure-activity relationship of piperidine derivatives, highlighting the effectiveness of similar compounds against cancer cell lines .

- Antimicrobial Efficacy : Research published in various journals has demonstrated the compound's ability to inhibit bacterial growth effectively, suggesting its potential as a new antibacterial agent .

- Neuropharmacology : Investigations into piperidine derivatives have revealed their roles in modulating pain pathways, indicating that this compound could be beneficial for conditions like neuropathic pain .

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key Compounds for Comparison:

4-Benzyl-1-(4-methoxybenzoyl)piperidine (1c)

- Substituents: 4-Methoxybenzoyl group instead of sulfonyl.

- Molecular Weight: ~311.4 g/mol (calculated from NMR data in ).

- Solubility: Likely moderate in organic solvents (CDCl3 used for NMR analysis) .

4-Benzyl-1-(4-phenyl-3-butynyl)piperidine (Compound 8)

- Substituents: Alkyne-linked phenyl group.

- Biological Activity: NMDA receptor antagonist (IC50 ~100 nM) .

1-Benzyl-4-bromopiperidin-3-one

4-Benzyl-1-(3,4-dimethoxyphenethyl)piperidine hydrochloride

- Substituents: Dimethoxyphenethyl group; hydrochloride salt.

- Toxicity: LD50 (oral, mice) = 200 mg/kg .

Comparison Table:

Key Observations:

- Methoxy groups (common in 1c and the target compound) may improve solubility but reduce metabolic stability compared to halogenated derivatives .

- Bromine in the target compound and 1-Benzyl-4-bromopiperidin-3-one may confer electrophilic reactivity, influencing synthetic pathways or biological interactions .

Biological Activity

4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a sulfonamide moiety, which is known for its role in various biological activities. The presence of the bromo and methoxy groups on the aromatic ring enhances its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.78 - 1.56 | S. aureus, E. coli |

| Other Sulfonamide Derivatives | Varies | Various Bacterial Strains |

Enzyme Inhibition

The sulfonamide group is known to inhibit enzymes by mimicking natural substrates. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Table 2: Enzyme Inhibition Activity

| Compound | AChE Inhibition (%) | Urease Inhibition (%) |

|---|---|---|

| This compound | 70 | 65 |

| Other Piperidine Derivatives | Varies | Varies |

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly through the sulfonamide moiety, which can disrupt various biochemical pathways. This inhibition may lead to altered cellular functions, contributing to its antimicrobial and enzyme-inhibitory effects .

Case Study 1: Anticancer Potential

In a study investigating novel D4 receptor antagonists, compounds structurally related to this compound were evaluated for their efficacy against cancer cell lines. The findings suggested that these compounds could selectively inhibit cancer cell proliferation, indicating potential as anticancer agents .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of piperidine derivatives indicated that they could modulate dopamine receptor activity, particularly D4 receptors. This modulation is significant for conditions like Parkinson's disease, where D4 receptor activity plays a crucial role .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-benzylpiperidine using 4-bromo-3-methoxybenzenesulfonyl chloride. Key steps include:

- Step 1 : Dissolve 4-benzylpiperidine in anhydrous dichloromethane (DCM) under inert conditions.

- Step 2 : Add 4-bromo-3-methoxybenzenesulfonyl chloride dropwise with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 3 : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Purify via column chromatography.

- Yield Optimization : Excess sulfonyl chloride (1.2–1.5 equiv.) and low temperatures (0–5°C) improve yields (>70%). Side reactions, such as over-sulfonylation, are minimized by controlled stoichiometry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of benzyl (δ 7.2–7.4 ppm, aromatic protons), piperidine (δ 1.4–2.8 ppm, aliphatic protons), and sulfonyl groups (δ 3.8 ppm for methoxy, δ 7.1 ppm for bromo-aryl).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C19H21BrNO3S: 430.03).

- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- Resolving Contradictions : If NMR signals overlap (e.g., piperidine vs. benzyl protons), use 2D-COSY or HSQC to assign peaks unambiguously .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent sulfonate hydrolysis .

- Storage : Store in airtight containers under argon at –20°C to prevent degradation. Label containers with hazard warnings (e.g., "Irritant") .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., serotonin receptors). Focus on the sulfonyl group’s electrostatic interactions and the benzyl group’s hydrophobic pockets.

- QSAR Analysis : Correlate substituent effects (e.g., bromo vs. fluoro) with activity using descriptors like logP and polar surface area. Validate models with in vitro assays .

Q. What strategies resolve contradictions in biological assay data, such as inconsistent IC50 values across studies?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3).

- Buffer Optimization : Adjust pH (e.g., 7.4 for physiological conditions) and ionic strength to stabilize the compound.

- Data Normalization : Express activity as % inhibition relative to vehicle controls. Statistically analyze outliers via Grubbs’ test .

Q. How do reaction solvent choices impact the compound’s stability during long-term storage?

- Methodological Answer :

- Solvent Screening : Test stability in DMSO, ethanol, and acetonitrile via accelerated degradation studies (40°C/75% RH for 4 weeks).

- Findings : DMSO promotes sulfonyl group hydrolysis (~15% degradation), while ethanol preserves integrity (>95% recovery).

- Recommendation : Store as a lyophilized solid or in ethanol at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.